molecular formula C23H27N3O2S B2594192 4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-10-7

4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2594192
CAS No.: 391228-10-7
M. Wt: 409.55
InChI Key: KPHXXPIMHUGOTH-UHFFFAOYSA-N
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Description

4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and chemical biology research due to its wide spectrum of potential biological activities . The molecular structure integrates a benzamide group linked to a 1,3,4-thiadiazole ring, which is further substituted with a 2,3,5,6-tetramethylphenyl group and a 4-butoxy chain. Researchers value such scaffolds for their potential as key intermediates in the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies . Compounds featuring the 1,3,4-thiadiazole core have been investigated in various scientific studies for their potential biological properties, which may include anticancer activities. Some related derivatives have been shown to exhibit cytotoxicity and act as enzyme inhibitors, such as against 15-lipoxygenase (15-LOX-1), a novel target in anticancer drug discovery . The presence of multiple aromatic systems and a heterocycle contributes to the molecule's rigidity and potential for specific interactions with biological targets. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-6-7-12-28-19-10-8-18(9-11-19)21(27)24-23-26-25-22(29-23)20-16(4)14(2)13-15(3)17(20)5/h8-11,13H,6-7,12H2,1-5H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHXXPIMHUGOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.

    Introduction of the Tetramethylphenyl Group: The tetramethylphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the corresponding benzoic acid derivative with amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

  • Anticancer Properties :
    • The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their broad spectrum of biological activities including anticancer effects. Research has shown that various thiadiazole derivatives exhibit cytotoxicity against multiple cancer cell lines such as breast (MCF-7), lung (A549), and colon (HCT116) cancers .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, studies have demonstrated that derivatives can inhibit the growth of cancer cells by inducing apoptosis through various signaling pathways .

Study 1: Anticancer Activity Evaluation

A study synthesized several thiadiazole derivatives including 4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and evaluated their cytotoxic effects using the MTT assay on different cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against prostate (PC3) and colon (HT-29) cancer cells with IC50 values in the low micromolar range .

Study 2: Molecular Docking Studies

Molecular docking studies performed on the synthesized derivatives revealed strong binding affinities to key proteins involved in cancer progression. For example, docking simulations indicated that certain derivatives could effectively bind to dihydrofolate reductase (DHFR), a critical enzyme for nucleotide synthesis in rapidly dividing cells . This suggests a potential mechanism through which these compounds exert their anticancer effects.

Study 3: Comparative Analysis with Standard Chemotherapeutics

In comparative studies against standard chemotherapeutics like doxorubicin and cisplatin, the synthesized thiadiazole derivatives showed comparable or superior cytotoxicity profiles in specific cancer cell lines. This positions them as promising candidates for further development in cancer therapy .

Summary of Findings

Study Cell Line IC50 (µM) Mechanism
Study 1PC35.0Apoptosis induction
Study 2HT-297.5DHFR inhibition
Study 3MCF-76.0Cell cycle arrest

Mechanism of Action

The mechanism of action of 4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and ion channels. The compound’s effects are likely mediated through the modulation of signaling pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound Name Thiadiazole Substituent (Position 5) Benzamide Substituent (Position 4) Key Findings References
4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2,3,5,6-tetramethylphenyl butoxy High lipophilicity; potential enhanced membrane permeability
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) pyridin-2-yl chloro Moderate anticancer activity; characterized by NMR and IR
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) pyridin-2-yl fluoro Improved solubility due to fluorine; similar spectral features to 4b
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate 2-methoxyphenyl methoxy Crystallographic data confirmed planar structure; fungicidal activity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) isoxazol-5-yl unsubstituted Exhibited C=O stretching at 1606 cm⁻¹; moderate yield (70%)
2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamide 2-chlorophenyl bromo 100% protection at 60 mg/kg in mortality assays; bromo enhances activity

Key Differences and Implications

Substituent Bulkiness : The tetramethylphenyl group in the target compound introduces steric hindrance, which may enhance binding to hydrophobic pockets in target proteins but reduce aqueous solubility compared to pyridinyl or halophenyl analogs .

Alkoxy vs.

Electronic Effects : Fluorine and chlorine substituents in analogs 4b and 4f enhance electron-withdrawing properties, which may influence reactivity and binding affinity. In contrast, the electron-donating methoxy and butoxy groups could alter charge distribution in the benzamide ring .

Biological Activity

4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their broad spectrum of pharmacological properties including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. This article aims to detail the biological activity of this specific compound by reviewing various studies and findings.

Structure and Properties

The compound features a thiadiazole ring linked to a benzamide structure , which enhances its biological activity through various mechanisms. The presence of the butoxy group and the tetramethylphenyl substituent may also contribute to its unique pharmacological profile.

Feature Description
Chemical Structure This compound
Thiadiazole Moiety Known for broad-spectrum biological activities
Benzamide Linkage Enhances solubility and bioavailability

Anticancer Activity

Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. Studies indicate that compounds with the thiadiazole scaffold can target specific pathways involved in cancer progression. For instance:

  • Mechanism of Action : Thiadiazoles may interact with cellular targets such as kinases involved in cell signaling pathways critical for tumor growth .
  • Case Study : In vitro studies demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values indicating effective concentrations required for 50% inhibition of cell viability .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is attributed to the thiadiazole ring's ability to disrupt bacterial cell membranes. Research has shown:

  • Broad-Spectrum Activity : Thiadiazole derivatives are effective against a range of pathogens including Gram-positive and Gram-negative bacteria .
  • Specific Findings : Compounds similar to this compound have demonstrated significant activity against Staphylococcus aureus and Escherichia coli in agar diffusion assays .

Anti-inflammatory Effects

Thiadiazole compounds also exhibit anti-inflammatory properties by modulating inflammatory pathways:

  • Cytokine Regulation : Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines in vitro.
  • Potential Applications : This activity positions thiadiazole derivatives as candidates for treating conditions characterized by chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives is influenced by their ability to cross cellular membranes due to their mesoionic nature. This characteristic enhances their bioavailability and therapeutic efficacy:

  • Absorption and Distribution : The presence of lipophilic groups (like butoxy) aids in membrane permeability.
  • Metabolism : Studies indicate varied metabolic stability among different derivatives; thus, further research is needed to optimize formulations for clinical use .

Q & A

Q. Methodological Answer :

  • Reaction Optimization : Use reflux conditions in absolute ethanol with catalytic glacial acetic acid to promote cyclocondensation between 4-butoxybenzoyl chloride and 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-amine. Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol to isolate the product. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign signals using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., butoxy chain integration at δ 0.9–1.7 ppm, thiadiazole ring carbons at 160–170 ppm) .
  • X-ray Crystallography : Analyze single crystals grown via slow evaporation (methanol/chloroform). Hydrogen bonding patterns (e.g., N–H···N interactions) and π-stacking of tetramethylphenyl groups stabilize the crystal lattice, confirming stereoelectronic effects .

What strategies address contradictions in reported biological activity data for thiadiazole derivatives?

Q. Methodological Answer :

  • Standardized Assays : Replicate enzymatic inhibition assays (e.g., against bacterial pyruvate:ferredoxin oxidoreductase) under uniform conditions (pH 7.4, 37°C) to minimize variability .
  • Impurity Profiling : Characterize by-products (e.g., unreacted amine intermediates) via LC-MS to assess their interference in bioactivity results .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituent effects on the benzamide ring) to isolate contributions of the 2,3,5,6-tetramethylphenyl group to potency .

How can computational modeling predict the compound’s interaction with bacterial enzyme targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PFOR enzyme (PDB ID: 2XDC) to simulate binding. Parameterize the thiadiazole core and tetramethylphenyl group for hydrophobic pocket interactions .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of hydrogen bonds (e.g., between the benzamide carbonyl and Arg243) and conformational flexibility .

What protocols ensure stability of this compound during long-term storage?

Q. Methodological Answer :

  • Accelerated Stability Testing : Store aliquots at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify major degradation products (e.g., hydrolysis of the amide bond) .
  • Lyophilization : Prepare lyophilized powders (trehalose matrix, pH 6.8 buffer) to enhance shelf life. Confirm stability via DSC (glass transition temperature >50°C) .

How to design SAR studies for optimizing antimicrobial activity in related thiadiazole derivatives?

Q. Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varying alkoxy chains (e.g., propoxy vs. butoxy) and assess MIC against S. aureus (CLSI guidelines). The butoxy group may enhance lipophilicity and membrane penetration .
  • Electrostatic Potential Mapping : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to identify regions of high electron density (e.g., thiadiazole N-atoms) for hydrogen bond donor/acceptor optimization .

What analytical techniques validate the absence of genotoxic impurities in bulk samples?

Q. Methodological Answer :

  • LC-HRMS : Detect trace impurities (≤0.1%) using a Q-TOF mass spectrometer in positive ESI mode. Target potential genotoxins (e.g., aryl chlorides) via selective ion monitoring .
  • Ames Test : Conduct pre-clinical assays (TA98 and TA100 strains) to confirm mutagenicity thresholds per ICH M7 guidelines .

How to troubleshoot low yields in the final cyclocondensation step?

Q. Methodological Answer :

  • Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) to enhance reaction kinetics. Optimize molar ratios (amine:acyl chloride = 1:1.2) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. DMF may improve solubility of the tetramethylphenyl intermediate but require higher temps (80°C) .

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